B1578209 Antimicrobial protein CAP18

Antimicrobial protein CAP18

Cat. No.: B1578209
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Discovery and Nomenclature of CAP18

The Cationic Antimicrobial Protein of 18 kDa (CAP18) was first isolated from rabbit granulocytes in the early 1990s during investigations into leukocyte-derived lipopolysaccharide (LPS)-binding proteins. Its discovery emerged from assays measuring agglutination of erythrocytes coated with Re-LPS, a truncated form of bacterial LPS. The name "CAP18" reflects its molecular weight (18 kDa) and cationic nature, which facilitates interactions with negatively charged microbial membranes.

In humans, CAP18 is encoded by the CAMP gene (cathelicidin antimicrobial peptide) and is initially synthesized as a 170-amino-acid precursor termed pro-CAP18 or hCAP18. Proteolytic processing releases the active C-terminal peptide, LL-37, which spans residues 136–170. This nomenclature ("LL-37") derives from its two N-terminal leucine residues and total length of 37 amino acids. The dual naming convention—CAP18 for the precursor and LL-37 for the mature peptide—reflects its functional duality as both a storage protein and an effector molecule in innate immunity.

Structural Classification Within the Cathelicidin Family

CAP18 belongs to the cathelicidin family, a group of antimicrobial peptides characterized by a conserved N-terminal cathelin-like domain (CLD) and a variable C-terminal antimicrobial domain. The cathelicidin family is phylogenetically widespread, with members identified in mammals, birds, and fish. CAP18’s structural organization is representative of this family:

Structural Domains of CAP18

Domain Amino Acid Residues Function
Signal peptide 1–30 Targets the protein to secretory granules
Cathelin-like domain 31–131 Conserved region with protease inhibitory potential
Antimicrobial domain 132–170 (LL-37) Mediates LPS binding, microbial membrane disruption, and immunomodulation

The C-terminal antimicrobial domain of CAP18 adopts an amphipathic α-helical conformation in hydrophobic environments, a feature critical for its membrane-disruptive activity. Structural studies using nuclear magnetic resonance (NMR) revealed that residues 106–137 of rabbit CAP18 form a rigid helix with segregated cationic and hydrophobic surfaces, enabling simultaneous interactions with LPS and microbial membranes.

Key Structural Features Across Species

Species CAP18 Homolog C-Terminal Peptide Structural Motif
Rabbit CAP18(106–142) 37 residues α-helix with LPS-binding site
Human LL-37 37 residues Flexible α-helix
Guinea Pig CAP11 39 residues β-sheet/α-helix hybrid

The α-helical content of CAP18’s antimicrobial domain is essential for its function. Substitutions disrupting helix formation (e.g., proline insertions) abolish antibacterial activity. Conversely, residues critical for LPS binding (e.g., lysine and arginine clusters) are conserved across species, underscoring their evolutionary importance.

Functional Residues in CAP18’s Antimicrobial Domain

Residue Position Role Effect of Mutation
I13, L17, I24 Hydrophobic face stability Loss of antimicrobial activity
K16, K23 Cationic charge for LPS interaction Reduced LPS neutralization
P29 Structural rigidity Increased hemolytic activity

CAP18’s modular architecture allows for functional specialization: the CLD may regulate protease activity during inflammation, while the antimicrobial domain directly neutralizes pathogens. This structural dichotomy is a hallmark of cathelicidins, balancing protective roles with minimized host toxicity.

Properties

bioactivity

Antibacterial

sequence

GLRKRLRKFRNKIKEKLKKIGQKIQGFVPKLAPRTDY

Origin of Product

United States

Scientific Research Applications

In Vitro Studies

Several studies have demonstrated the efficacy of CAP18 against various pathogens:

  • Bacterial Inhibition : CAP18 has shown significant antibacterial activity with minimal inhibitory concentrations (MIC) as low as 4.5 µg/ml against Xanthomonas citri, the causative agent of citrus canker disease .
  • Recombinant Expression : Recombinant CAP18 (rCAP18) produced in Pichia pastoris exhibited potent antibacterial effects, achieving a 28% reduction in bacterial colonies when tested against P. aeruginosa .
PathogenMIC (µg/ml)Reference
E. coli7
S. aureus4
Xanthomonas citri4.5

Immunomodulatory Effects

CAP18 not only exhibits antimicrobial properties but also plays a role in modulating immune responses:

  • Endotoxin Neutralization : The C-terminal fragment of CAP18 (CAP18(109–135)) has been shown to neutralize LPS-induced toxicity in murine models, thus preventing antibiotic-induced endotoxic shock .
  • Inflammatory Response Modulation : Studies indicate that CAP18 can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to bacterial infections, thereby mitigating inflammatory damage .

Therapeutic Applications

The therapeutic potential of CAP18 extends beyond antimicrobial activity:

  • Sepsis Treatment : CAP18-derived peptides have been investigated for their ability to protect against septicemia by neutralizing LPS and reducing systemic inflammation .
  • Cancer Therapy : Recent studies suggest that FF/CAP18, an analog of CAP18, induces apoptotic cell death in cancer cell lines, highlighting its potential as an anticancer agent .

Case Study 1: CAP18 in Sepsis Management

A study evaluated the protective effects of synthetic CAP18(109–135) in mice subjected to LPS-induced septic shock. Results indicated that treatment significantly lowered mortality rates and reduced TNF levels, demonstrating its potential as a therapeutic agent in sepsis management .

Case Study 2: Antibacterial Efficacy Against Citrus Canker

Research focusing on the antibacterial activity of rCAP18 against Xanthomonas citri revealed that it effectively inhibited bacterial growth, suggesting its application in agricultural settings to manage citrus canker disease without relying on traditional bactericides .

Chemical Reactions Analysis

Key Residues for Antimicrobial Activity

The hydrophobic face of Cap18, particularly I13, L17, and I24, is essential for its antimicrobial activity against S. Typhimurium, Y. ruckeri, A. salmonicida, E. coli, P. aeruginosa, L. lactis, L. monocytogenes, and E. faecalis .

  • Cap18 derivatives harboring a I13D, L17D, L17P, I24D, or I24N substitution lost their antimicrobial activity against any of the tested bacterial strains .

  • Specific amino acid substitutions, either in the hydrophobic face at positions L6, L17, I20, and I27 or in the hydrophilic face at positions K16 and K18, can generate species-specific Cap18 derivatives .

  • The proline residue at position 29 is essential for the inherent low hemolytic activity of Cap18, and substitution of the residues K16, K23, or G21 by any hydrophobic residues enhances the hemolytic activity .

Impact of Hydrophobic Face on Antimicrobial Activity

An intact hydrophobic face of Cap18 plays a crucial role in its antimicrobial activity against E. coli . The hydrophobic residues I13, L17, I20, I24, and L27 are particularly important . Introducing the negatively charged residue aspartic acid at position I13 or L17 destroys the antimicrobial activity of Cap18 against wild-type and LPS mutants, regardless of the inner core-OS structure . Similarly, introducing a proline residue at position L17 leads to a complete loss of antimicrobial activity .

Species-Specific Activity

Single amino acid substitutions can change the species-specificity of Cap18 . Introducing substitutions such as I13D, L17D, L17P, I24D, or I24N leads to a complete loss of antimicrobial activity against all tested bacterial species, including Gram-positive and Gram-negative bacteria . Amino acids I13, L17, and I24 of Cap18 are of specific importance for the general antimicrobial activity of Cap18 against both Gram-negative and Gram-positive bacteria .

Hydrophobicity and Antimicrobial Activity

The antimicrobial activity spectrum of Cap18 can be changed by targeting the hydrophobic residues in the hydrophobic face . Derivatives with substitutions in the hydrophobic face exhibit a changed antimicrobial activity spectrum . There appears to be an optimal hydrophobicity of Cap18, which is dependent on the target organisms . Fine-tuning the hydrophobicity and hydrophobic moment of Cap18 might be a promising approach to adjust the antimicrobial activity depending on the target organism and to generate Cap18 derivatives with a very narrow killing spectrum .

Role of LPS

The antimicrobial activity of Cap18 and its derivatives is influenced by the lipopolysaccharide (LPS) structure in E. coli . Some Cap18 derivatives, initially non-active against the wild-type, can regain full or partial antimicrobial activity in LPS mutants with a changed inner core-OS . The degree of antimicrobial activity of Cap18 I13R highly depends on the kind of LPS mutation, suggesting that the length of the LPS truncation determines the antimicrobial activity of Cap18 I13R .

Mechanism of Interaction with Bacterial Membranes

CAP18 causes damage to the outer membrane of sensitive E. coli strains . It interacts with the outer membrane of Gram-negative bacteria, leading to lipid-specific adsorption and the formation of transient membrane lesions .

Data Tables

Table 1. Overview of the antimicrobial activity of 696 Cap18 derivatives

MIC [μg/ml]>3232168421–210.5–10.5
A. salmonicida
Number of variants391340186388233031
%0.4%1.3%1.9%5.7%26.7%55.7%3.3%4.3%0.4%0.1%
Y. ruckeri
Number of variants10132452127375266261
%1.4%1.9%3.4%7.5%18.2%53.9%3.7%8.9%0.9%0.1%
S. Typhimurium
Number of variants59116334223427500
%0.7%1.3%1.6%9.1%49.1%33.6%3.9%0.7%0%0%
L. lactis
Number of variants361142177269145-14-2
%5.2%1.6%6.0%25.4%38.7%20.8%-2%-0.3%

Comparison with Similar Compounds

Comparison with Similar Antimicrobial Peptides

Structural and Functional Comparisons
Property CAP18 LL-37 (Human Cathelicidin) Polymyxin B Temporin-PKE (Frog-derived AMP)
Origin Rabbit/human granulocytes Human neutrophils Bacillus polymyxa Pelophylax kl. esculentus (frog skin)
Primary Target Gram-negative bacteria (LPS-binding) Broad-spectrum (Gram-negative and Gram-positive) Gram-negative bacteria (LPS-binding) Gram-positive bacteria
Mechanism LPS neutralization, membrane disruption Membrane disruption, immunomodulation LPS binding, membrane disruption Membrane disruption
Hemolytic Activity Low (due to Pro29 in hydrophobic face) Moderate High (nephrotoxic) Low
Thermostability High (retains activity after heating) Moderate High Not reported
Protease Sensitivity Sensitive to trypsin/proteinase K Resistant to some proteases Resistant Sensitive
Key Residues Hydrophobic face (I13, L17, I24), Pro29 Leu-Arg-rich domain Cyclic structure with fatty acid chain Phenylalanine-rich C-terminal
Antimicrobial Efficacy

Table 1: MIC Values (μg/mL) of CAP18 and Derivatives Against Key Pathogens

Pathogen Wild-Type CAP18 CAP18-I13D (Derivative) LL-37 Polymyxin B
E. coli 2–4 >32 8–16 0.5–1
P. aeruginosa 4–8 >32 16–32 1–2
S. aureus 8–16 32–64 4–8 Inactive
S. Typhimurium 2–4 >32 16–32 0.5–1
  • Key Findings :
    • CAP18 derivatives with substitutions in hydrophobic residues (e.g., I13D, L17P) lose activity against Gram-negative pathogens but retain partial efficacy against Gram-positive bacteria .
    • Unlike Polymyxin B, CAP18 derivatives like CAP18(104-135) neutralize LPS without significant toxicity .
    • CAP18 outperforms Temporin-PKE in Gram-negative coverage but is less effective against Gram-positive species like Streptococcus pyogenes .
Species Specificity and Hemolytic Activity

CAP18’s low hemolytic activity is attributed to Pro29, which disrupts α-helix formation, reducing eukaryotic membrane affinity. Substituting Pro29 with hydrophobic residues (e.g., Leu) increases hemolysis by 8-fold . In contrast:

  • Melittin (bee venom AMP): Highly hemolytic due to uninterrupted hydrophobic helix.
  • LL-37 : Moderate hemolysis linked to charge distribution .

Table 2: Hemolytic Activity (HC50, μg/mL)

Peptide HC50 (Horse Erythrocytes)
CAP18 >256
CAP18-P29L 32
Melittin 2–4
LL-37 64–128
LPS Neutralization and Therapeutic Potential

CAP18-derived peptides (e.g., CAP18(109-135)) inhibit LPS-induced septic shock in murine models, outperforming Polymyxin B in safety . However, Polymyxin B remains more potent against multidrug-resistant Acinetobacter baumannii due to its lipid A affinity .

Preparation Methods

Isolation and Purification from Natural Sources

CAP18 was initially isolated from rabbit granulocytes due to its ability to bind and neutralize LPS. The classical preparation method involves multiple chromatographic and biochemical steps:

  • Extraction: CAP18 is extracted from granulocytes using acid extraction methods with buffers that maintain protein stability.
  • Precipitation: Ethanol precipitation is used to concentrate proteins from the extract.
  • Affinity Chromatography: Heparin-Sepharose affinity chromatography isolates CAP18 based on its strong binding to heparin.
  • Gel Filtration: Size-exclusion chromatography further purifies CAP18 by separating proteins based on molecular weight.
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Final purification uses RP-HPLC with C8 columns and water-acetonitrile gradients containing trifluoroacetic acid for elution, yielding highly pure CAP18.

Key Findings:

  • The purified CAP18 protein has a molecular weight of approximately 18 kDa.
  • The C-terminal fragment (37 amino acids) retains LPS-binding and antimicrobial activity.
  • Purification yields protein suitable for amino acid sequencing and functional assays.
Step Method/Technique Purpose
Extraction Acid extraction with buffer Protein solubilization
Precipitation Ethanol precipitation Protein concentration
Affinity Chromatography Heparin-Sepharose Selective binding purification
Gel Filtration Size-exclusion chromatography Molecular weight separation
RP-HPLC Reverse-phase HPLC with C8 column Final purification

This method was detailed by Hirata et al. (1994), highlighting the effectiveness of these sequential steps in isolating functional CAP18 from natural sources.

Recombinant Expression in Heterologous Systems

To obtain larger quantities of CAP18 and its variants, recombinant DNA technology has been employed, particularly using yeast expression systems such as Pichia pastoris.

Preparation Steps:

  • Gene Cloning: The cap18 gene is excised from plasmids using restriction enzymes (e.g., XhoI and NotI) and purified by agarose gel electrophoresis.
  • Vector Construction: The gene is ligated into an expression vector (e.g., pPICZAα), which is linearized and dephosphorylated to prevent self-ligation.
  • Transformation: The recombinant plasmid is introduced into competent Pichia pastoris cells by electroporation.
  • Selection: Transformed cells are selected on media containing antibiotics (e.g., Zeocin).
  • Induction: Protein expression is induced by methanol in culture.
  • Purification: Recombinant CAP18 (rCAP18) is purified using affinity chromatography leveraging a polyhistidine tag, followed by washing and elution steps.
  • Verification: Purity and identity are confirmed by SDS-PAGE and Western blotting.

Key Data:

  • The recombinant CAP18 gene fragment is approximately 479 base pairs.
  • Purification buffers typically contain phosphate salts, NaCl, and imidazole for affinity elution.
  • Protein concentration is measured by Bradford assay.
  • Expression yields active rCAP18 capable of binding LPS and demonstrating antibacterial effects.
Step Reagents/Conditions Purpose
Gene excision XhoI and NotI digestion Isolate cap18 gene
Vector linearization Restriction enzyme digestion Prepare vector for ligation
Ligation T4 DNA ligase, 22°C for 2 h + 4°C overnight Insert gene into vector
Transformation Electroporation into Pichia pastoris Introduce recombinant plasmid
Selection Zeocin-containing medium Select transformed cells
Induction Methanol induction, 90 h Express recombinant protein
Purification Ni-affinity chromatography Isolate His-tagged rCAP18
Analysis SDS-PAGE, Western blot Confirm protein purity and identity

This heterologous expression method was thoroughly characterized by Shokri et al. (2015), demonstrating efficient production and functional activity of rCAP18.

Chemical Synthesis of CAP18-Derived Peptides

Synthetic peptide approaches focus on producing active fragments of CAP18, particularly the C-terminal antimicrobial domain, using solid-phase peptide synthesis (SPPS):

  • Resin Selection: Tentagel S AC or AM resins are used, providing either free acid or amidated C-termini.
  • Fmoc Chemistry: Repetitive coupling cycles with Fmoc-protected amino acids using PyBOP as a coupling reagent and N-methylmorpholine as a base.
  • Side Chain Protection: tBu for acidic and hydroxyl-containing residues; Boc for lysine; Trt for asparagine and glutamine; Pmc for arginine.
  • Deprotection: Fmoc groups are removed with piperidine in NMP.
  • Cleavage: Peptides are cleaved from the resin and side chains deprotected using trifluoroacetic acid (TFA)/water mixtures.
  • Precipitation and Purification: Peptides are precipitated with ether/pentane, lyophilized, and purified by RP-HPLC.
  • Characterization: Purity assessed by analytical RP-HPLC and molecular weight confirmed by MALDI-TOF mass spectrometry.

Key Details:

  • Typical coupling times: 45 minutes; deprotection: three cycles of 3 minutes.
  • Peptides are stored at −80°C in saline or dilute acetic acid solutions.
  • Synthetic peptides such as CAP18(109–135) show potent LPS-binding and antimicrobial activities comparable to native protein.
Step Reagents/Conditions Purpose
Resin Tentagel S AC/AM Solid support for synthesis
Coupling Fmoc-AA (0.60 M), PyBOP (0.67 M), NMM Amino acid addition
Deprotection Piperidine/NMP (1:4 v/v), 3 × 3 min cycles Remove Fmoc protecting groups
Cleavage TFA/water (95/5 v/v), 2.5 h Release peptide from resin
Precipitation Ether/pentane (1:1 v/v), −20°C Peptide isolation
Purification RP-HPLC with water-acetonitrile gradients Purify peptide
Characterization RP-HPLC, MALDI-TOF MS Confirm purity and identity

This method is described in detail in patent US7803756B2 and related literature, providing a reliable route to produce CAP18 peptides for research and therapeutic applications.

Comparative Summary of Preparation Methods

Preparation Method Source Key Features Advantages Limitations
Natural Isolation Rabbit granulocytes Sequential chromatography and precipitation Native protein with full structure Low yield, labor-intensive
Recombinant Expression Pichia pastoris yeast Gene cloning, expression, affinity purification Scalable production, functional protein Requires molecular biology expertise
Chemical Peptide Synthesis Solid-phase synthesis Fmoc chemistry, resin-based, RP-HPLC purification Precise control of sequence, modifications Limited to peptide fragments, costly

Research Findings on Preparation and Activity

  • CAP18 and its C-terminal fragments prepared by these methods retain strong LPS-binding and neutralizing activities.
  • Synthetic peptides such as CAP18(109–135) have demonstrated protective effects against endotoxin-induced shock in animal models, confirming functional integrity after preparation.
  • Recombinant CAP18 expressed in yeast shows antibacterial effects comparable to native protein, validating heterologous expression systems for production.
  • Purification steps are critical to remove endotoxin contamination and ensure biological activity, especially for therapeutic applications.

Q & A

Q. What structural features of CAP18 are critical for its antimicrobial activity?

CAP18's antimicrobial activity relies on its hydrophobic face and cationic residues. Key hydrophobic residues (I13, L17, I24) are essential for membrane disruption, while cationic residues (e.g., K16, K18) mediate electrostatic interactions with bacterial lipopolysaccharides (LPS). Mutations in these residues (e.g., I13D, L17P) abolish activity . The C-terminal 37-amino-acid fragment is particularly critical for LPS binding and neutralizing endotoxin effects .

Q. How does CAP18’s efficacy differ between in vitro and in vivo settings?

In vitro, CAP18 exhibits broad-spectrum activity against Gram-negative bacteria (e.g., Yersinia ruckeri, Salmonella Typhimurium) with minimal hemolysis (<15% at therapeutic doses) . However, in vivo efficacy is administration-dependent: intraperitoneal injection in rainbow trout significantly reduces mortality from Y. ruckeri, while oral administration fails due to proteolytic degradation in the gut . Stability challenges in physiological environments highlight the need for structural modifications .

Q. What methodologies are used to assess CAP18’s antimicrobial and cytotoxic properties?

  • Minimum Inhibitory Concentration (MIC) assays against pathogens like Y. ruckeri and S. Typhimurium .
  • Hemolytic assays using erythrocytes to quantify cytotoxicity .
  • LPS-binding assays (e.g., erythrocyte-coated LPS models) to evaluate endotoxin neutralization .
  • In vivo survival studies in animal models (e.g., rainbow trout) with controlled infection protocols .

Advanced Research Questions

Q. How can researchers address the instability of CAP18 during oral administration?

Proteolytic degradation in the gastrointestinal tract limits oral efficacy. Proposed solutions include:

  • Encapsulation with chitosan or alginate to protect against enzymes .
  • Structural optimization (e.g., D-amino acid substitutions) to reduce protease susceptibility .
  • Prolonged pre-treatment regimens (e.g., 30 days prior to infection) to enhance systemic uptake, as seen in other AMPs .

Q. What experimental strategies resolve contradictions in CAP18’s species-specific activity?

Discrepancies arise from bacterial LPS structural diversity. For example:

  • LPS truncation mutants (e.g., E. coli with minimal Kdo2-LipidA) restore activity of non-active CAP18 derivatives (e.g., I13R) by reducing membrane rigidity .
  • Positional scanning libraries (696 CAP18 derivatives) identify residues governing specificity (e.g., L6D/P for Y. ruckeri selectivity) .

Q. How do hydrophobic face modifications impact CAP18’s activity and specificity?

Substitutions in hydrophobic residues (I13, L17, I24) disrupt membrane interaction, reducing MIC values by ≥16-fold . However, targeted mutations (e.g., K18P) can enhance species-specificity:

  • L17K derivatives target Pseudomonas aeruginosa but not Y. ruckeri .
  • I27 substitutions alter activity against Lactococcus lactis .

Q. What role does LPS play in CAP18’s mechanism of action?

CAP18 binds LPS via its C-terminal domain, neutralizing endotoxin effects (e.g., nitric oxide release) and disrupting membrane integrity. LPS structure determines susceptibility:

  • Inner core oligosaccharide modifications (e.g., heptoseless mutants) increase CAP18 efficacy by reducing membrane stability .
  • Charge distribution in LPS influences electrostatic interactions with CAP18’s cationic residues .

Data Contradiction Analysis

Q. Why do some CAP18 derivatives show variable efficacy across bacterial strains?

Strain-specific LPS structures and membrane composition modulate CAP18’s activity. For example:

  • I13R derivative is inactive against wild-type E. coli but effective in LPS-truncated mutants .
  • Y. ruckeri exhibits higher resistance than A. salmonicida due to differences in outer membrane protein expression .

Methodological Recommendations

  • Use of peptide libraries to map structure-activity relationships .
  • Combination therapies with conventional antibiotics (e.g., oxolinic acid) to enhance efficacy .
  • High-purity peptide synthesis (>95%) to minimize confounding effects from impurities .

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